Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate
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Overview
Description
Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridino[1,6-a]benzimidazole core, which is a fused ring system combining pyridine and benzimidazole, with additional functional groups such as a cyano group, a methyl group, and a thioester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridino[1,6-a]benzimidazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and o-phenylenediamine. The resulting intermediate is then subjected to further functionalization to introduce the cyano, methyl, and thioester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control. For example, the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the desired functional groups efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyano-3-methyl-10-hydroquinolino[1,6-a]benzimidazolylthio)acetate: Similar structure but with a quinoline ring instead of a pyridine ring.
Methyl 2-(4-cyano-3-methyl-10-hydroisoquinolino[1,6-a]benzimidazolylthio)acetate: Similar structure but with an isoquinoline ring.
Uniqueness
Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-7-14(22-9-15(20)21-2)19-13-6-4-3-5-12(13)18-16(19)11(10)8-17/h3-7H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHHQXWLUDBDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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